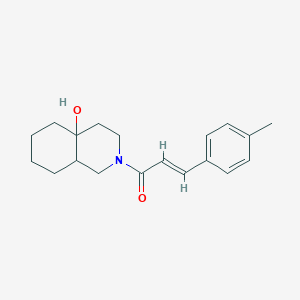
(E)-1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(p-tolyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(p-tolyl)prop-2-en-1-one is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as HPI-4 and has been synthesized using different methods. In
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for (E)-1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(p-tolyl)prop-2-en-1-one involves the condensation of p-tolualdehyde with 4a-hydroxyoctahydroisoquinoline in the presence of an acid catalyst, followed by the addition of acetylacetone to the resulting product.
Starting Materials
p-tolualdehyde, 4a-hydroxyoctahydroisoquinoline, acid catalyst, acetylacetone
Reaction
Step 1: Condensation of p-tolualdehyde with 4a-hydroxyoctahydroisoquinoline in the presence of an acid catalyst to form (E)-1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(p-tolyl)prop-2-en-1-ol, Step 2: Dehydration of (E)-1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(p-tolyl)prop-2-en-1-ol to form (E)-1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(p-tolyl)prop-2-en-1-one, Step 3: Addition of acetylacetone to (E)-1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(p-tolyl)prop-2-en-1-one to form the final product
科学研究应用
HPI-4 has shown promising results in various scientific research applications. One of the main areas of research is its potential as an anti-cancer agent. Studies have shown that HPI-4 inhibits the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. HPI-4 has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
作用机制
The mechanism of action of HPI-4 is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. HPI-4 has also been shown to induce the activity of certain proteins that are involved in apoptosis.
生化和生理效应
HPI-4 has been shown to have various biochemical and physiological effects. Studies have shown that it inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. HPI-4 has also been shown to induce the activity of certain proteins that are involved in apoptosis. It has also been shown to have antioxidant properties, making it a potential therapeutic agent for various oxidative stress-related diseases.
实验室实验的优点和局限性
One of the advantages of using HPI-4 in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. This makes it a useful tool for studying the mechanisms of cancer cell growth and inflammation. However, one of the limitations of using HPI-4 is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on HPI-4. One area of research is the development of new methods for synthesizing HPI-4 that are more efficient and cost-effective. Another area of research is the development of new derivatives of HPI-4 that have improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of HPI-4 and its potential as a therapeutic agent for various diseases.
Conclusion
In conclusion, HPI-4 is a chemical compound that has shown promising results in various scientific research applications. Its potential as an anti-cancer and anti-inflammatory agent makes it a useful tool for studying the mechanisms of cancer cell growth and inflammation. Further research is needed to fully understand the mechanism of action of HPI-4 and its potential as a therapeutic agent for various diseases.
属性
IUPAC Name |
(E)-1-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-3-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-15-5-7-16(8-6-15)9-10-18(21)20-13-12-19(22)11-3-2-4-17(19)14-20/h5-10,17,22H,2-4,11-14H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRVLKZZWCCNFP-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N2CCC3(CCCCC3C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N2CCC3(CCCCC3C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(p-tolyl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

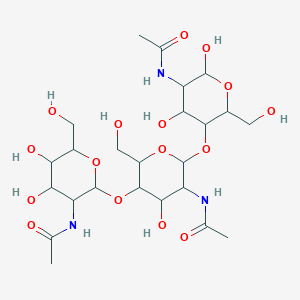
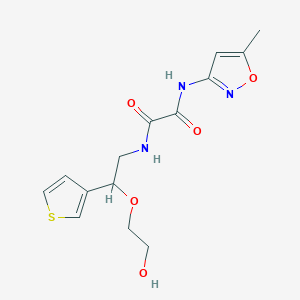
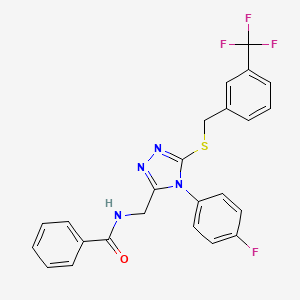
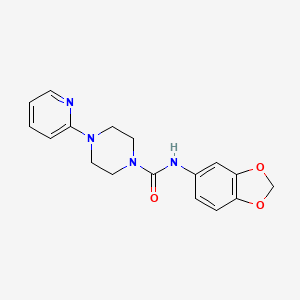

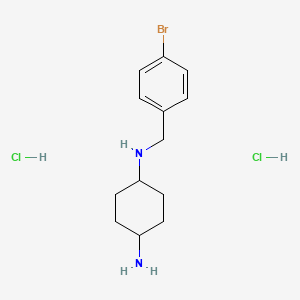
![[3-(Aminomethyl)-4-methylmorpholin-3-yl]methanol](/img/structure/B2559561.png)
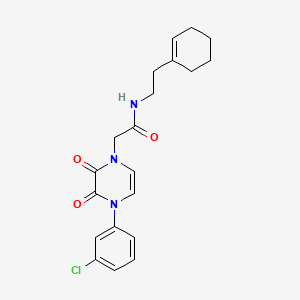
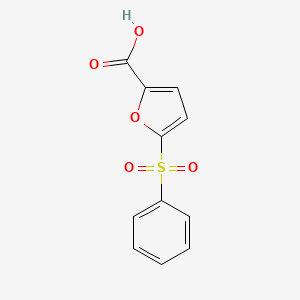
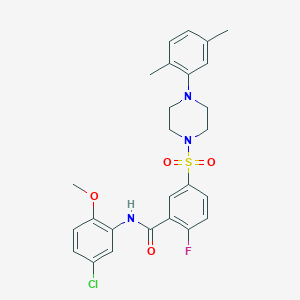
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride](/img/structure/B2559568.png)
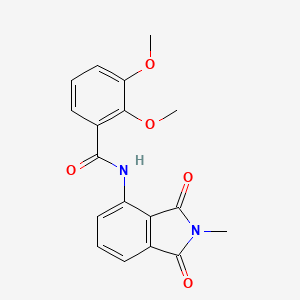
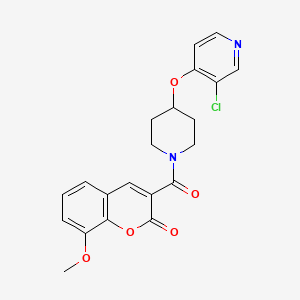
![2-cyclopropyl-N-(4-ethoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2559572.png)